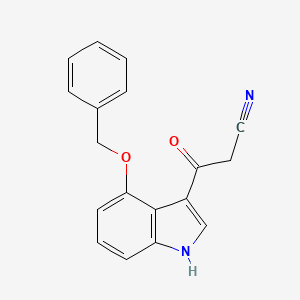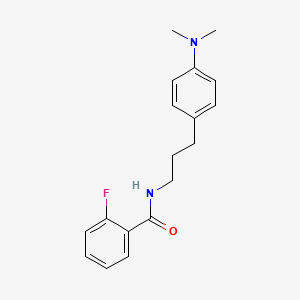![molecular formula C18H14F3N3O2 B2778779 1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1206996-51-1](/img/structure/B2778779.png)
1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea” is a chemical compound. It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of substituted N-(quinolin-4-yl)ethanediamine phenyl urea derivatives were prepared by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates .Molecular Structure Analysis
The molecular structure of “1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea” includes a quinoline moiety, a urea group, and a trifluoromethyl group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include quinoline synthesis, chlorination, and substitution reactions .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea” are not provided in the retrieved sources.Aplicaciones Científicas De Investigación
Antiproliferative Activity Against Cancer Cell Lines
A series of novel compounds including "1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea" derivatives were synthesized and evaluated for their biological activity. These compounds demonstrated significant antiproliferative effects against various cancer cell lines. Specifically, derivatives with hydroxy or halogen substituents showed moderate antiproliferative effects, with stronger activity noted against breast carcinoma MCF-7 cell line. Additionally, bis-ureas with hydroxy and fluoro substituents exhibited extreme selectivity against MCF-7 cells, suggesting potential for development as breast carcinoma drugs due to their high activity and selectivity (Perković et al., 2016).
Adenosine A3 Receptor Antagonism
Isoquinoline and quinazoline urea derivatives, including structures similar to "1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea," have been found to bind to human adenosine A3 receptors. These compounds, particularly those with electron-donating substituents like methyl or methoxy at specific positions, showed potent antagonistic activity against the human adenosine A3 receptor, indicating their potential use in exploring adenosine receptor-mediated pathways and diseases (Muijlwijk-Koezen et al., 2000).
Supramolecular Chemistry and Materials Science
Quinoline urea derivatives have been investigated for their ability to form supramolecular gels in the presence of AgNO3. These compounds, through interactions with silver ions, demonstrate the potential for creating materials with unique properties, including fluorescence and structural versatility for applications in sensing, catalysis, and materials science (Braga et al., 2013).
Fluorescent Labeling Reagents
The derivative "6-Methoxy-4-quinolone," closely related to the compound , has been utilized as a fluorescent labeling reagent, indicating the broader utility of such compounds in biomedical analysis. It demonstrates strong fluorescence across a wide pH range in aqueous media, making it valuable for labeling and detection applications in biological and chemical assays (Hirano et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(6-methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-26-12-9-11-5-4-8-22-16(11)15(10-12)24-17(25)23-14-7-3-2-6-13(14)18(19,20)21/h2-10H,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIJFHAENILOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2778698.png)
![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778700.png)

![2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2778702.png)

![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B2778705.png)


![5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid](/img/structure/B2778713.png)

![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2778715.png)
![3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide](/img/structure/B2778717.png)
![2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B2778719.png)